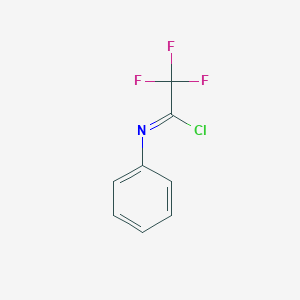

2,2,2-Trifluoro-N-phenylacetimidoyl Chloride

Overview

Description

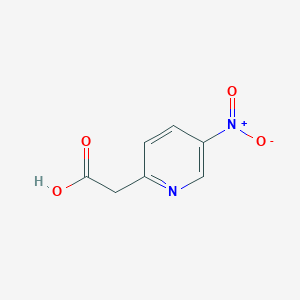

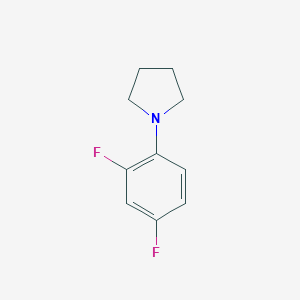

2,2,2-Trifluoro-N-phenylacetimidoyl Chloride is an organofluorine compound . It has a CAS Number of 61881-19-4 and a linear formula of C8H5ClF3N . It is widely utilized in various organic synthesis reactions .

Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride is represented by the linear formula C8H5ClF3N . The molecular weight is 207.58 .Chemical Reactions Analysis

This compound can be used as a reactant/reagent in the synthesis of oligo-fructopyranoside with difructopyranosyl N-phenyltrifluoroacetimidate donor via regioselective glycosylation .Physical And Chemical Properties Analysis

2,2,2-Trifluoro-N-phenylacetimidoyl Chloride is a liquid at 20°C . It has a boiling point of 53°C/10 mmHg and a flash point of 60°C . The specific gravity is 1.31 at 20/20°C and the refractive index is 1.48 .Scientific Research Applications

Synthesis of Intricate Organic Molecules

TFAP is commonly employed as a reagent in synthesizing intricate organic molecules . It plays a crucial role in the formation of complex organic structures, contributing to the advancement of organic chemistry.

Pharmaceutical Synthesis

TFAP has been used in pharmaceutical synthesis . Its unique properties make it a valuable component in the creation of various pharmaceutical compounds.

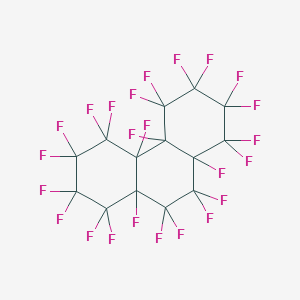

Production of Fluorinated Polymers

TFAP is utilized in the production of fluorinated polymers . These polymers have a wide range of applications, including in the manufacture of high-performance plastics, coatings, and surfactants.

Synthesis of Oligo-fructopyranoside

TFAP can be used as a reactant/reagent in the synthesis of oligo-fructopyranoside with difructopyranosyl N-phenyltrifluoroacetimidate donor via regioselective glycosylation . This process is important in the production of certain types of carbohydrates.

Safety and Hazards

Mechanism of Action

Target of Action

It is known to interact with organic compounds, particularly those with electrophilic centers .

Mode of Action

TFAP acts as a nucleophile, initiating reactions with electrophilic centers in organic compounds and forming covalent bonds . The presence of a base, such as sodium hydroxide or potassium hydroxide, is often utilized to catalyze this reaction .

Biochemical Pathways

It is used as a reactant/reagent in the synthesis of oligo-fructopyranoside with difructopyranosyl n-phenyltrifluoroacetimidate donor via regioselective glycosylation .

Result of Action

The molecular and cellular effects of TFAP’s action are primarily related to its role in the synthesis of oligo-fructopyranoside . The exact outcomes would depend on the specific reactions and compounds involved.

Action Environment

TFAP is a colorless liquid with a strong irritating smell . It has a high instability in both gas and liquid phases and should be kept away from strong bases and oxidizing agents . It is typically stored under inert gas at temperatures between 0-10°C . These environmental factors can significantly influence TFAP’s action, efficacy, and stability.

properties

IUPAC Name |

2,2,2-trifluoro-N-phenylethanimidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3N/c9-7(8(10,11)12)13-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKALSJSKAHGTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434885 | |

| Record name | (1Z)-2,2,2-Trifluoro-N-phenylethanimidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61881-19-4 | |

| Record name | (1Z)-2,2,2-Trifluoro-N-phenylethanimidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-methylimidazo[1,2-A]pyridine](/img/structure/B36394.png)

![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B36400.png)